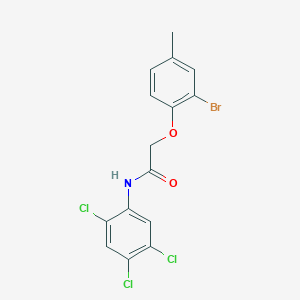![molecular formula C26H34N2O8 B322583 3,4,5-trimethoxy-N-[2-[(3,4,5-trimethoxybenzoyl)amino]cyclohexyl]benzamide](/img/structure/B322583.png)
3,4,5-trimethoxy-N-[2-[(3,4,5-trimethoxybenzoyl)amino]cyclohexyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,5-trimethoxy-N-[2-[(3,4,5-trimethoxybenzoyl)amino]cyclohexyl]benzamide is a complex organic compound characterized by the presence of multiple methoxy groups attached to benzene rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-[2-[(3,4,5-trimethoxybenzoyl)amino]cyclohexyl]benzamide typically involves multiple steps:
Formation of 3,4,5-trimethoxybenzoyl chloride: This is achieved by reacting 3,4,5-trimethoxybenzoic acid with thionyl chloride under reflux conditions.
Amination: The resulting 3,4,5-trimethoxybenzoyl chloride is then reacted with cyclohexylamine to form 3,4,5-trimethoxy-N-cyclohexylbenzamide.
Coupling Reaction: Finally, the compound is synthesized by coupling 3,4,5-trimethoxy-N-cyclohexylbenzamide with another equivalent of 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The methoxy groups can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form the corresponding amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of 3,4,5-trimethoxybenzoic acid.
Reduction: Formation of 3,4,5-trimethoxy-N-cyclohexylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3,4,5-trimethoxy-N-[2-[(3,4,5-trimethoxybenzoyl)amino]cyclohexyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and proteins involved in cancer cell proliferation.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Pharmacology: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders.
Wirkmechanismus
The mechanism of action of 3,4,5-trimethoxy-N-[2-[(3,4,5-trimethoxybenzoyl)amino]cyclohexyl]benzamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as histone deacetylases and protein kinases, which play crucial roles in cell cycle regulation and apoptosis.
Protein Binding: It can bind to proteins involved in signal transduction pathways, thereby modulating their activity and affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4,5-trimethoxybenzamide: Lacks the cyclohexyl and additional benzoyl groups, making it less complex.
3,4,5-trimethoxybenzoic acid: Contains a carboxylic acid group instead of the amide group.
3,4,5-trimethoxyphenethylamine: Contains an amine group attached to an ethyl chain instead of the benzamide structure.
Uniqueness
3,4,5-trimethoxy-N-[2-[(3,4,5-trimethoxybenzoyl)amino]cyclohexyl]benzamide is unique due to its complex structure, which includes multiple methoxy groups, a cyclohexyl ring, and a benzamide moiety. This complexity allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C26H34N2O8 |
|---|---|
Molekulargewicht |
502.6 g/mol |
IUPAC-Name |
3,4,5-trimethoxy-N-[2-[(3,4,5-trimethoxybenzoyl)amino]cyclohexyl]benzamide |
InChI |
InChI=1S/C26H34N2O8/c1-31-19-11-15(12-20(32-2)23(19)35-5)25(29)27-17-9-7-8-10-18(17)28-26(30)16-13-21(33-3)24(36-6)22(14-16)34-4/h11-14,17-18H,7-10H2,1-6H3,(H,27,29)(H,28,30) |
InChI-Schlüssel |
BSCUNUROVIZVIC-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2CCCCC2NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2CCCCC2NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-METHYLPHENOXY)-N-[4-(9-{4-[2-(3-METHYLPHENOXY)ACETAMIDO]PHENYL}FLUOREN-9-YL)PHENYL]ACETAMIDE](/img/structure/B322502.png)
![2-(4-CHLOROPHENOXY)-N-[4-(9-{4-[2-(4-CHLOROPHENOXY)ACETAMIDO]PHENYL}FLUOREN-9-YL)PHENYL]ACETAMIDE](/img/structure/B322504.png)
![4-methoxy-N-[4-(9-{4-[(4-methoxybenzoyl)amino]phenyl}-9H-fluoren-9-yl)phenyl]benzamide](/img/structure/B322505.png)
![2-methyl-N-[4-(9-{4-[(2-methylbenzoyl)amino]phenyl}-9H-fluoren-9-yl)phenyl]benzamide](/img/structure/B322509.png)
![4-METHYL-N-(4-{9-[4-(4-METHYLBENZAMIDO)PHENYL]FLUOREN-9-YL}PHENYL)BENZAMIDE](/img/structure/B322510.png)
![N-(4-{9-[4-(benzoylamino)phenyl]-9H-fluoren-9-yl}phenyl)benzamide](/img/structure/B322511.png)
![3-methyl-N-[4-(9-{4-[(3-methylbenzoyl)amino]phenyl}-9H-fluoren-9-yl)phenyl]benzamide](/img/structure/B322512.png)
![N-[4-(9-{4-[([1,1'-biphenyl]-4-ylcarbonyl)amino]phenyl}-9H-fluoren-9-yl)phenyl][1,1'-biphenyl]-4-carboxamide](/img/structure/B322513.png)
![9,9-Bis[4-[(2-thienylmethylene)amino]phenyl]-9H-fluorene](/img/structure/B322515.png)
![4-{2-[(2-bromo-4-methylphenoxy)acetyl]hydrazino}-N-(4-ethoxyphenyl)-4-oxobutanamide](/img/structure/B322517.png)
![N-[4-({2-[(2-bromo-4-methylphenoxy)acetyl]hydrazino}carbonyl)phenyl]-2-methylbenzamide](/img/structure/B322518.png)

![2-(2-bromo-4-methylphenoxy)-N-[4-(diethylsulfamoyl)phenyl]acetamide](/img/structure/B322523.png)
![2-(2-bromo-4-methylphenoxy)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B322524.png)
